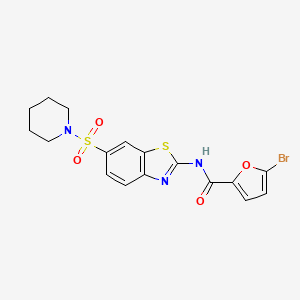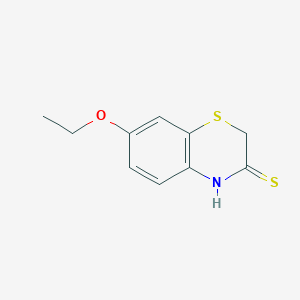
7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione: is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with an ethoxy group at the 7th position and a thione group at the 3rd position
Mécanisme D'action
Target of Action
The primary target of the compound 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione is Acetylcholinesterase (AChE) . AChE is a key enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft of nerve synapses, thus terminating signal transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects.
Mode of Action
7-Ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance cholinergic neurotransmission, which can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The action of 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound disrupts the normal hydrolysis of acetylcholine, leading to an accumulation of this neurotransmitter. This can affect various downstream effects, such as muscle contraction, heart rate, and other functions controlled by the cholinergic nervous system.
Result of Action
The molecular and cellular effects of 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione’s action primarily involve the prolongation of cholinergic effects due to increased acetylcholine levels . This can lead to enhanced neurotransmission in cholinergic neurons, potentially affecting various physiological processes controlled by these neurons.
Analyse Biochimique
Cellular Effects
Related thiazine derivatives have been shown to exhibit antioxidant effects , suggesting that 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione may also influence cellular processes such as oxidative stress responses.
Molecular Mechanism
It is known that thiazine derivatives can act as acetylcholinesterase inhibitors . This suggests that 7-ethoxy-2H-benzo[b][1,4]thiazine-3(4H)-thione may bind to acetylcholinesterase, inhibiting its activity and thereby influencing neurotransmission.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the desired benzothiazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione: undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazine derivatives.
Applications De Recherche Scientifique
7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparaison Avec Des Composés Similaires
7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione: can be compared with other benzothiazine derivatives such as:
7-methoxy-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but with a methoxy group instead of an ethoxy group.
3,4-dihydro-2H-1,4-benzothiazine: Lacks the ethoxy and thione groups, making it less reactive.
7-ethoxy-4H-1,4-benzothiazine-3-one: Contains a ketone group instead of a thione group, leading to different chemical properties.
The uniqueness of This compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities.
Propriétés
IUPAC Name |
7-ethoxy-4H-1,4-benzothiazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c1-2-12-7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,2,6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZRRJSJDIULHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
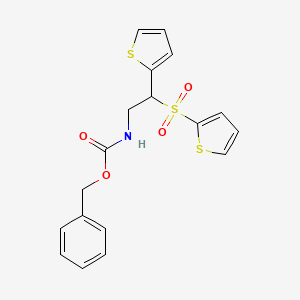
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2636192.png)
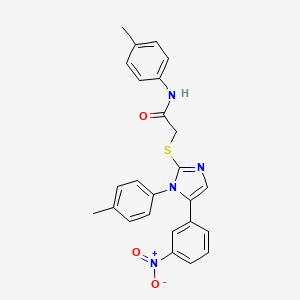
]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione](/img/structure/B2636194.png)


![2-(Phenylmethoxycarbonylamino)-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2636201.png)
![N-(1,1-Dimethoxypropan-2-yl)-N-[(2,3-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2636203.png)
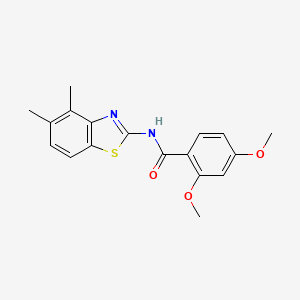
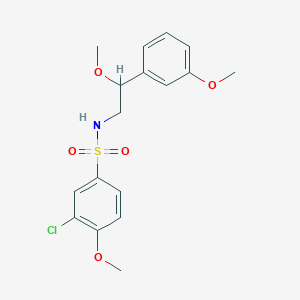

![6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2636208.png)
![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)
